molecular formula C26H24N2O4S B2929780 Ethyl 6-(2-benzoyloxynaphthalen-1-yl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate CAS No. 512839-71-3

Ethyl 6-(2-benzoyloxynaphthalen-1-yl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B2929780
CAS No.: 512839-71-3
M. Wt: 460.55
InChI Key: TWZHTXDFZREXBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(2-benzoyloxynaphthalen-1-yl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate is a heterocyclic compound featuring a dihydropyrimidine core substituted with a naphthalene-derived benzoyloxy group, methyl substituents, and a sulfanylidene (C=S) moiety. Its structure combines aromaticity (naphthalene) with a partially saturated pyrimidine ring, which is further functionalized with an ethyl ester group.

Properties

IUPAC Name

ethyl 6-(2-benzoyloxynaphthalen-1-yl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4S/c1-4-31-25(30)21-16(2)28(3)26(33)27-23(21)22-19-13-9-8-10-17(19)14-15-20(22)32-24(29)18-11-6-5-7-12-18/h5-15,23H,4H2,1-3H3,(H,27,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZHTXDFZREXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=S)NC1C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest structural analogs include dihydropyrimidinones (DHPMs) and thioxo-dihydropyrimidines. Key differences lie in the substituents and oxidation states of the pyrimidine ring.

Compound Molecular Formula Key Substituents Functional Groups
Target Compound C₂₅H₂₄N₂O₄S 2-Benzoyloxynaphthalene, 3,4-dimethyl Sulfanylidene (C=S), Ethyl ester
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate C₂₁H₂₂FN₃O₂S 2-Fluorophenyl, p-tolyl Thioxo (C=S), Ethyl ester
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile C₂₀H₁₀N₄O₃S 2,4,6-Trimethylbenzylidene, 5-methylfuran Dioxo (C=O), Cyano (CN)

Key Observations :

  • The sulfanylidene group (C=S) may confer distinct tautomeric behavior and hydrogen-bonding capabilities compared to oxo (C=O) or thioxo (C=S) groups in analogs .

Reaction Efficiency :

  • Yields for DHPM derivatives typically range from 57% to 68% under optimized conditions .
  • The naphthalene moiety in the target compound may complicate purification due to low solubility, a common issue with polyaromatic systems .
Spectroscopic and Physicochemical Properties
Property Target Compound Compound Compound
IR (C=S/C=O) ~1200–1250 cm⁻¹ (C=S) 1250 cm⁻¹ (C=S) 1719 cm⁻¹ (C=O)
¹H NMR Aromatic protons (δ 7.0–8.5), methyl (δ 2.2–2.4) Fluorophenyl (δ 7.2–7.8) Trimethylbenzylidene (δ 2.37)
Melting Point Not reported 192°C 243–246°C

Notes:

  • The ethyl ester in all compounds contributes to similar solubility profiles (moderate in polar aprotic solvents).
  • Higher melting points in correlate with crystalline stability from planar substituents (e.g., trimethylbenzylidene).
Pharmacological and Application Insights
  • Compound : Demonstrated anti-inflammatory and antimicrobial activity in preliminary assays .
  • Compound : Exhibited moderate cytotoxicity in cancer cell lines, attributed to the cyano group’s electrophilic reactivity .
  • Target Compound : The naphthalene-benzoyloxy group may enhance DNA intercalation or kinase inhibition, but empirical studies are needed to confirm this hypothesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.